HIV-1 inhibitor-47

HIV-1 Vif-APOBEC3G Potency

Researchers studying HIV-1 replication or HIV-associated neurocognitive disorders (HAND) face a gap: most Vif inhibitors lack CNS scaffold utility. HIV-1 inhibitor-47 (CAS 137448-39-6) solves this with dual functionality: - **Vif inhibition**: IC50 = 14.33 μM for blocking APOBEC3G degradation - **Synthetic utility**: Direct precursor to 1-(2-pyrimidinyl)piperazine derivatives with reported anxiolytic/antidepressant activity Supplied as a stable small molecule (C12H14N6, MW 242.28). Ideal for chemical probe studies and lead optimization programs.

Molecular Formula C12H14N6
Molecular Weight 242.28 g/mol
Cat. No. B10815905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV-1 inhibitor-47
Molecular FormulaC12H14N6
Molecular Weight242.28 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=NC=CN=C2)C3=NC=CC=N3
InChIInChI=1S/C12H14N6/c1-2-15-12(16-3-1)18-8-6-17(7-9-18)11-10-13-4-5-14-11/h1-5,10H,6-9H2
InChIKeyZHRRMTBJVSOJRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HIV-1 Inhibitor-47 for HIV-1 and CNS Research


HIV-1 inhibitor-47 is a small molecule (C12H14N6, MW 242.28) that functions as an inhibitor of HIV-1 replication by specifically blocking the Vif-dependent degradation of the host restriction factor APOBEC3G . Its primary reported mechanism is the disruption of the HIV-1 Vif-APOBEC3G interaction, which is a key point of intervention in the viral lifecycle . This compound is also a key intermediate in the synthesis of 1-(2-pyrimidinyl)piperazine derivatives, which are being explored for potential CNS-related activities .

Pathway
HIV-1 Vif-APOBEC3G axis inhibition studies
Dual Use
Precursor for CNS-active 1-(2-pyrimidinyl)piperazine derivative synthesis

Why HIV-1 Inhibitor-47 Is Irreplaceable


Selecting a chemical probe for the Vif-APOBEC3G interaction requires precise target engagement and a specific molecular scaffold for any subsequent medicinal chemistry. Generic substitution fails because compounds within this class exhibit widely varying potencies and, critically, distinct chemical structures. For example, the reported potencies of Vif-APOBEC3G inhibitors range from sub-micromolar to >14 μM, and their molecular scaffolds are fundamentally different, precluding their use as interchangeable building blocks for derivative synthesis. HIV-1 inhibitor-47, with its defined pyrazinyl-piperazinyl-pyrimidine core and an IC50 of 14.33 μM , occupies a specific position in both potency and chemical space. Substituting it with a structurally unrelated compound like ZBMA-1 or a more potent but chemically distinct analog like N.41 would invalidate both functional assays and any downstream chemistry based on the 1-(2-pyrimidinyl)piperazine scaffold .

This Product
Potential Substitute
Dual-function Vif-APOBEC3G inhibitor and CNS precursor scaffold
Single-function Vif inhibitors (RN-18, IMB-301) lack CNS derivative synthesis utility
Chemical basis for neuropsychiatric derivative research
CNS-active agents (e.g., anxiolytics) may not target Vif-APOBEC3G

HIV-1 Inhibitor-47 Differentiating Evidence


Potency Profile Among Vif-APOBEC3G Inhibitors

HIV-1 inhibitor-47 inhibits Vif-dependent APOBEC3G degradation with a reported IC50 of 14.33 μM . This places it within a specific, mid-range potency tier relative to other compounds targeting the same Vif-APOBEC3G interaction. For example, it is approximately 14-fold less potent than the inhibitor ZBMA-1 (IC50 = 1.01 μM) , but it does not have reported toxicity data (TC50) available for comparison, unlike N.41 which demonstrates an IC50 of 8.4 μM and a TC50 of >100 μM [1]. This quantitative positioning is crucial for experimental design, where a compound of this potency may be desirable for studying nuanced, non-lethal effects on viral replication or for use in combination assays.

Potency Profile
Cross-study comparable
IC50 14.33 μM
RN-18: 6 μM IMB-301: 8.63 μM ZBMA-1: 1.01 μM CV-3: 8.16 μM
Moderate-potency tool for Vif-APOBEC3G axis studies
Ranked among tested inhibitors
HIV-1 Vif-APOBEC3G Potency

Dual Utility for HIV-1 and CNS Disorders

HIV-1 inhibitor-47 is not only an antiviral compound but also a defined chemical scaffold (2-(4-(Pyrazin-2-yl)piperazin-1-yl)pyrimidine) [1] that is explicitly used as a precursor for synthesizing derivatives of 1-(2-pyrimidinyl)piperazine . This is a critical and unique differentiator compared to other Vif-APOBEC3G inhibitors like ZBMA-1 or N.41, which are not reported to serve a dual purpose as synthetic intermediates for CNS-targeted compound libraries. The 1-(2-pyrimidinyl)piperazine moiety is a known pharmacophore associated with anxiolytic, antidepressant, and antipsychotic activities . Therefore, this compound provides a unique starting point for research groups aiming to explore the intersection of antiviral and neuropsychiatric pharmacology or to develop novel chemical entities with polypharmacology.

Dual Utility
Class-level inference
Precursor for CNS-active derivatives
HIV-1 inhibitor-47: Yes Other Vif inhibitors: Not reported
Enables combined HIV-1/CNS research scaffold
Data to verify for specific derivatives
Medicinal Chemistry 1-(2-pyrimidinyl)piperazine Synthesis

Vif-APOBEC3G Inhibitor Resistance Mechanism

Commercially available HIV-1 inhibitor-47 is consistently specified with a high purity of ≥98% as determined by HPLC . This is a quantifiable and verifiable specification that is critical for procurement. In comparison, the reported purity for many early-stage tool compounds, such as ZBMA-1, is similarly >98% . While not a unique differentiator in terms of being best-in-class, this established purity level is essential for ensuring that the biological effects observed are due to the compound itself and not impurities. This is a key decision point against purchasing from sources that do not provide this level of analytical characterization or where the purity specification is lower or undefined.

Resistance Mechanism
Supporting evidence
Viral protein modifications reduce inhibitor affinity
Resistance context for study design
Limited emergence data; class-level inference
Purity Quality Control Reproducibility

HIV-1 Inhibitor-47 Application Scenarios


Investigating HIV-1 Vif-APOBEC3G Axis

This compound is well-suited for virology research where a moderate level of Vif-APOBEC3G inhibition (IC50 of 14.33 μM ) is required. This is particularly useful for studying the dynamic range of the host-pathogen interaction without the confounding effects of complete pathway shutdown, as might occur with more potent inhibitors like ZBMA-1 (IC50 = 1.01 μM) . Its mid-potency profile allows for the detailed observation of viral adaptation and the characterization of viral mutants with partial resistance.

CNS-Active Derivative Synthesis for Neuro-HIV

Given its verified role as a precursor for 1-(2-pyrimidinyl)piperazine derivatives , HIV-1 inhibitor-47 is an ideal starting material for medicinal chemistry groups seeking to build and screen small molecule libraries with potential activity against both HIV and CNS disorders . This dual functionality, supported by its high purity (≥98% HPLC) , streamlines procurement for programs focused on polypharmacology or repurposing HIV-related scaffolds for other therapeutic areas.

HIV-1 Inhibitor Resistance Mechanism Study

With a well-defined and publicly available IC50 value of 14.33 μM , HIV-1 inhibitor-47 serves as a reliable, mid-range reference compound for calibrating and benchmarking new high-throughput screening assays targeting the Vif-APOBEC3G protein-protein interaction. Its consistent commercial purity ensures that it can be used across different experimental runs and laboratories as a reproducible control to validate assay performance against a known standard.

Comparative Pharmacology of Vif-APOBEC3G Inhibitors

HIV-1 inhibitor-47 targets the APOBEC3G-apolipoprotein B mRNA editing enzyme catalytic subunit 3G . Researchers studying the differential activity of various APOBEC3 family members or specific APOBEC3G mutants can use this compound as a specific chemical probe. Its activity can help dissect the relative contribution of the Vif-APOBEC3G interaction in cellular contexts where multiple restriction factors are present, complementing genetic approaches like siRNA knockdown.

Application
Selection Property
Validation Focus
Vif-APOBEC3G pathway studies
Moderate-potency Vif-APOBEC3G inhibitor
Vif-dependent APOBEC3G degradation assay
CNS-active derivative synthesis
Precursor for 1-(2-pyrimidinyl)piperazine derivatives
CNS model evaluation (anxiolytic, antidepressant, antipsychotic)
Resistance mechanism research
Vif-APOBEC3G resistance context
Resistance variant selection and characterization
Comparative inhibitor pharmacology
Vif-APOBEC3G inhibitor benchmark
Assay validation and potency comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for HIV-1 inhibitor-47

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.